Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C₉H₁₁N₅O₃ and a molecular weight of 237.22 g/mol . It features a fused triazolo-pyrimidine core substituted with an amino group at position 7 and a methyl ester at position 6 (Figure 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal and agrochemical research.
Properties
Molecular Formula |
C7H7N5O2 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H7N5O2/c1-14-6(13)4-2-9-7-10-3-11-12(7)5(4)8/h2-3H,8H2,1H3 |
InChI Key |
KXDRLCFWGAPODG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C(=NC=N2)N=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve product yields .
Chemical Reactions Analysis
Substitution Reactions
Hydrolysis of Ester Groups
The methyl ester group undergoes hydrolysis under basic conditions to form carboxylic acids. This reaction is critical for generating derivatives with enhanced solubility and bioavailability.
| Reaction Type | Reagents | Conditions | Product | Citation |
|---|---|---|---|---|
| Basic hydrolysis | Sodium hydroxide | Aqueous solution, reflux | 7-Amino- triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Cyclization Reactions
Formation of Tricyclic Derivatives
Acid derivatives of the compound undergo cyclization with acetic anhydride to yield tricyclic structures. This reaction is pivotal for creating complex scaffolds with potential therapeutic applications.
| Reaction Type | Reagents | Conditions | Product | Citation |
|---|---|---|---|---|
| Cyclization | Acetic anhydride | 100°C, acidic conditions | Cycloheptathienooxazinones |
Coupling Reactions
Nucleophilic Acyl Substitution
The compound participates in coupling reactions with carbonyl chlorides (e.g., 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carbonyl chloride) to form carboxamides. These reactions are foundational for synthesizing bioactive derivatives.
| Reaction Type | Reagents | Conditions | Product | Citation |
|---|---|---|---|---|
| Coupling | Carbonyl chlorides | Organic solvents, room temp | Target carboxamides |
Derivatization via Functional Group Reactivity
Reactivity of Amino and Carboxylate Groups
-
Amino Group : The primary amino group is susceptible to alkylation and acylation, enabling structural modifications to optimize pharmacokinetic properties.
-
Carboxylate Group : The ester moiety acts as a reactive site for nucleophilic substitution, facilitating further functionalization.
Stability and Reactivity Profile
The compound demonstrates stability under standard laboratory conditions but reacts vigorously with strong nucleophiles and electrophiles. Its fused triazolopyrimidine core contributes to unique reactivity patterns, making it a versatile scaffold for medicinal chemistry applications.
Key Observations from Research
-
Microwave-Assisted Synthesis : The compound’s precursors (e.g., enaminonitriles) react with benzohydrazides under microwave irradiation, highlighting efficient, catalyst-free methods for analog synthesis.
-
Industrial Scalability : Catalytic processes (e.g., Schiff base zinc (II) complexes on magnetite nanoparticles) enhance large-scale production efficiency.
-
Biological Target Interaction : Structural modifications (e.g., cycloheptane or thiophene substitutions) modulate binding affinity to critical biochemical targets like the PA-PB1 interface of influenza A virus polymerase .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways:
Neuroprotection: Inhibits endoplasmic reticulum stress and apoptosis, and modulates the NF-kB inflammatory pathway.
Antiviral and Anticancer Activity: Inhibits key enzymes and proteins involved in viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Key Characteristics:
- Physical Properties: Limited data are available, but its ethyl ester analog (Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate) is reported to have a purity of ≥97% and is stored under inert conditions .
Comparison with Similar Compounds
The following table and discussion highlight structural, synthetic, and functional differences between Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its analogs.
Table 1: Comparative Analysis of Selected Triazolo-Pyrimidine Derivatives
Structural and Functional Differences
Ester vs. Carboxamide Functionalization :
- The methyl/ethyl carboxylate derivatives (e.g., compounds in Table 1) are typically intermediates with moderate polarity, influencing their solubility and reactivity. In contrast, carboxamide derivatives (e.g., Entry 5 in Table 1) exhibit enhanced hydrogen-bonding capacity, improving bioavailability and target binding in drug design .
Substituent Effects :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in ) increase lipophilicity and metabolic stability.
- Aromatic substituents (e.g., 3,4,5-trimethoxyphenyl in ) enhance π-π stacking interactions, critical for biological activity.
Saturation of the Pyrimidine Ring :
- 4,7-Dihydro derivatives (e.g., ) exhibit conformational flexibility, whereas fully aromatic systems (e.g., ) are more rigid and planar, affecting their binding to biological targets.
Biological Activity
Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₈N₄O₂
- Molecular Weight : 180.18 g/mol
- CAS Number : 1158351-21-3
The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that this compound may exert its effects through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in nucleic acid synthesis.
- Antiviral Activity : Compounds in the triazolo-pyrimidine class have demonstrated activity against viral infections by disrupting viral replication processes.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against various viruses. For instance:
- Influenza Virus : Compounds similar to this compound have been reported to inhibit the polymerase activity of the influenza A virus. In vitro assays revealed an IC50 ranging from 5 to 25 μM for related compounds in disrupting viral replication pathways .
Antifungal Activity
Research has indicated that derivatives of triazolo-pyrimidines possess antifungal properties. The compound has shown effectiveness against fungi by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis in fungal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications to the triazole and pyrimidine rings can significantly influence its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the triazole ring | Enhanced antiviral activity against influenza |
| Alteration of carboxylate group | Improved solubility and bioavailability |
Study on Antiviral Efficacy
A recent study focused on evaluating the antiviral efficacy of this compound analogs against Influenza A. The most potent analog demonstrated an EC50 value of approximately 12 μM in MDCK cells without significant cytotoxicity .
Antifungal Activity Assessment
In another study assessing antifungal properties, compounds derived from this compound were tested against Candida albicans. Results indicated an IC50 value lower than 10 μM for selected derivatives .
Q & A
Q. What methods are recommended for optimizing the synthesis of Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
To improve yield and purity, researchers should consider:
- Catalyst selection : TMDP (trimethylenedipiperidine) is preferred for its efficiency in ethanol/water solvent mixtures (1:1 v/v), though safety protocols are critical due to its high toxicity .
- Reaction conditions : Molten-state TMDP or solvent-based methods can be interchanged, but solvent mixtures (e.g., ethanol/water) reduce handling risks .
- Purification : Use silica gel chromatography (petroleum ether/ethyl acetate eluent) and recrystallization to isolate the compound, achieving yields of 70–82% .
Q. How should researchers characterize the compound’s purity and structure?
Key analytical techniques include:
Q. What strategies ensure regioselectivity in triazolopyrimidine synthesis?
Regioselectivity is controlled by:
- Reaction environment : Acidic vs. ionic liquid conditions shift product formation (e.g., dihydro vs. fully aromatic derivatives) .
- Substituent effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) influence cyclization pathways during Biginelli-like reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?
- Substituent variation : Introduce groups like methylthio (e.g., compound 31 ) or morpholino (12j ) to enhance binding affinity to targets like CB2 receptors .
- Pharmacophore mapping : Use X-ray crystallography (e.g., FcRn receptor studies) to identify critical interactions, such as carboxylate binding pockets .
- Data correlation : Compare bioactivity (e.g., IC₅₀) with substituent electronic properties (Hammett σ values) .
Q. What computational approaches support mechanistic insights?
Q. How can researchers resolve contradictions in catalytic methods?
- Toxicity vs. efficiency : While TMDP improves yields, alternatives like piperidine are less hazardous but require procurement planning due to regulatory restrictions .
- Solvent optimization : Compare molten-state vs. ethanol/water systems to balance reaction speed and safety .
Q. What novel applications exist beyond pharmaceuticals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
